2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 4-methoxy-3-methylphenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the aromatic moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]acetic acid .
Scientific Research Applications
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also affect enzyme activity, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative known for its psychoactive properties.
Uniqueness
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other piperazine derivatives, this compound features a methoxy and methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-11-14(3-4-15(13)19-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCFTYLRYMEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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